Home > Products > Screening Compounds P124418 > 1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine
1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine - 849532-11-2

1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine

Catalog Number: EVT-1808030
CAS Number: 849532-11-2
Molecular Formula: C13H19BrN2O3S
Molecular Weight: 363.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For example, the synthesis of 1-(2,4-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involved reacting 1-(2,4-dichlorobenzyl)piperazine with 4-methylbenzenesulfonyl chloride. []

Applications
  • Developing novel therapeutic agents: Arylpiperazines have shown promise as potential treatments for a range of conditions, including cancer [], bacterial infections [], and viral infections [].

N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide

  • Compound Description: This compound features a piperazine ring substituted with a 4-bromophenyl group and a carbothioamide moiety further substituted with a 3-(trifluoromethyl)phenyl group. Its crystal structure has been reported, highlighting its triclinic crystal system and P-1 space group. []

4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane -2-carbonyl)piperazine

  • Compound Description: This compound, designated as 6b in the study, exhibits notable antimicrobial activity against various pathogenic bacteria and fungi. It features a piperazine ring linked to a 1,4-benzodioxane-2-carbonyl moiety and further substituted with a 4-(2-trifluoromethyl)benzenesulfonyl group. []
  • Compound Description: SUVN-502 is a potent and selective serotonin 6 (5-HT6) receptor antagonist. It displays high affinity for the human 5-HT6 receptor (Ki = 2.04 nM) and demonstrates significant selectivity over a wide range of other target sites. SUVN-502 exhibits favorable oral bioavailability, brain penetration, and has demonstrated robust preclinical efficacy. These properties led to its selection as a clinical candidate for the potential treatment of cognitive disorders, including Alzheimer's disease. []
  • Compound Description: SK3530 is a novel phosphodiesterase type 5 (PDE5) inhibitor. Extensive metabolism studies in rats revealed SK3530 undergoes significant hepatic metabolism and biliary excretion. The compound primarily undergoes N-dealkylation, oxidation, hydroxylation, and conjugation reactions, forming a variety of metabolites. []
  • Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and an E configuration for the C=C double bond. The dihedral angle between the bromobenzene rings is 83.1(4)°. The crystal packing is characterized by C—H⋯O and C—H⋯Br hydrogen bonds linking the molecules. []
  • Compound Description: This compound also displays a chair conformation for the piperazine ring and an E configuration for the C=C double bond. The dihedral angle between the bromobenzene rings is 83.0(4)°. The crystal packing exhibits inversion dimers linked by pairs of C—H⋯O hydrogen bonds, forming R 2 2(10) loops. []
  • Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and an E configuration for the C=C double bond. The dihedral angle between the bromobenzene rings is 79.1(3)°. Molecules in the crystal are linked by C—H⋯O and C—H⋯Br hydrogen bonds. []
  • Compound Description: This compound exhibits a chair conformation for the piperazine ring and an E configuration for the C=C double bond. Weak intermolecular C—H⋯O hydrogen bonds are observed in the crystal structure. []

1-(4-[18F]fluorophenyl)piperazine

  • Compound Description: This compound, designated as 6b in the study, represents a novel precursor for [18F]-labeling in Positron Emission Tomography (PET) studies. Its synthesis involves a rapid and efficient piperazine formation method. []
  • Compound Description: This compound displayed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). It exhibited a minimum inhibitory concentration (MIC) of 45±0.15 µg/mL against MRSA. In silico docking studies revealed its interaction with MRSA proteins 3VMT and 6FTB. []

1-((2-fluoro-6-[18F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23)

  • Compound Description: This compound, [18F]DASA-23, is a novel PET tracer developed to study Pyruvate Kinase M2 (PKM2) expression, a key enzyme in cancer metabolism. It demonstrated successful visualization of PKM2 in preclinical models and, notably, in human subjects. [, , , ]
  • Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring. It forms a hexameric unit through weak C—H⋯O interactions, generating a R 6 6(60) motif. []

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

  • Compound Description: This compound exhibits selective inhibitory activity against the Bcl-2 anti-apoptotic protein. It is under investigation for the treatment of autoimmune diseases like systemic lupus erythematosus (SLE), lupus nephritis, and Sjogren's syndrome. []

Properties

CAS Number

849532-11-2

Product Name

1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(2-methoxyethyl)piperazine

Molecular Formula

C13H19BrN2O3S

Molecular Weight

363.27 g/mol

InChI

InChI=1S/C13H19BrN2O3S/c1-19-11-10-15-6-8-16(9-7-15)20(17,18)13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3

InChI Key

FBOSKYPOARCXEJ-UHFFFAOYSA-N

SMILES

COCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.